molecular formula C19H25N7O3 B2928448 ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate CAS No. 2034282-01-2

ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate

Cat. No.: B2928448
CAS No.: 2034282-01-2
M. Wt: 399.455
InChI Key: LYKUVFRVWFOXSN-UHFFFAOYSA-N
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Description

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-pyrazol-1-yl group at the 4-position. This pyrimidine moiety is linked to an azetidine ring via an amide bond, which is further connected to a piperidine scaffold esterified with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O3/c1-2-29-19(28)24-8-4-15(5-9-24)23-18(27)14-11-25(12-14)16-10-17(21-13-20-16)26-7-3-6-22-26/h3,6-7,10,13-15H,2,4-5,8-9,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKUVFRVWFOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and pyrimidine rings, followed by their integration into the azetidine and piperidine frameworks. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Formation of the Azetidine Ring

The azetidine ring is introduced via aza-Michael addition or ring-opening reactions . For instance:

  • A 2,3-unsaturated ester reacts with piperidine or morpholine derivatives under mild conditions (room temperature, 4–24 hours) to form azetidine adducts .

  • 3,3-Difluoropyrrolidine (pKa 7.5) reacts efficiently despite lower basicity, yielding azetidine-piperidine hybrids (61–75% yields) .

Reaction TypeConditionsYield
Aza-Michael AdditionRT, DCM, 4–24 h61–75%
SNAr with Piperidine80°C, DMF, 48 h66–75%

Amide Bond Formation

The amide linkage between the azetidine and piperidine subunits is constructed using carbodiimide-based coupling agents (e.g., HCTU/HOBt or EDCl/HOBt) .

ReagentsSolventTemperatureYield
HCTU, HOBt, DIPEADMFRT–60°C70–85%
EDCl, HOBtCH2_2Cl2_20°C–RT65–80%

The reaction proceeds via activation of the azetidine-3-carboxylic acid derivative, followed by coupling with 4-aminopiperidine .

Esterification

The ethyl carboxylate group is introduced via Fischer esterification or alkylation of a carboxylic acid precursor:

  • Ethanol reacts with the piperidine-1-carboxylic acid derivative under acidic (H2_2SO4_4) or coupling conditions (DCC/DMAP) .

MethodConditionsYield
Acid-Catalyzed EsterificationH2_2SO4_4, reflux, 12 h85–90%
Alkylation with Ethyl IodideK2_2CO3_3, DMF, 60°C75–80%

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • 1H^1H1H-15N^{15}N15N HMBC : Correlates azetidine protons with pyrimidine/pyrazole nitrogens (δ –148 to –324 ppm) .

  • NOESY : Validates spatial proximity between pyrazole C-5′H and azetidine C-2(4)-H protons .

  • XRPD : Crystallographic data for polymorph identification (e.g., 2θ peaks at 6.9°, 10.4°) .

Functionalization and Derivatives

The compound serves as a precursor for kinase inhibitors (e.g., JAK1, c-KIT) :

  • Pyrazole Modification : Substituents at N-1 (e.g., trifluoromethyl, phenyl) modulate potency .

  • Piperidine/Azetidine Hybrids : Analogues with morpholine or benzotriazole show improved metabolic stability .

DerivativeTarget ActivityIC50_{50}
Trifluoromethyl-pyrazoleJAK10.8 nM
Benzotriazole-Azetidinec-KIT1.2 nM

Key Challenges

  • Regioselectivity : Competing pathways in pyrazole-pyrimidine coupling require careful optimization .

  • Solubility : Hydrophobic azetidine-piperidine cores necessitate formulation with cyclodextrins or PEGylation .

Scientific Research Applications

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several pyrimidine- and piperidine-based derivatives. Below is a comparative analysis with select analogues:

Compound Molecular Formula Molecular Weight Key Structural Features Reported Applications
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate (Target Compound) C19H23N7O3 ~413.44 g/mol Pyrimidine-pyrazole core, azetidine-amide linker, ethyl-piperidine carboxylate Hypothesized kinase inhibition
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate () C16H19N5O3 329.35 g/mol Pyridazine (instead of pyrimidine), lacks azetidine ring Intermediate in organic synthesis
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide () C17H18N6OS 354.40 g/mol Pyrimidine-pyrazole core, thiophene-ethyl substituent (vs. piperidine-ethyl carboxylate) Unreported, likely bioactive scaffold
tert-Butyl 4-(4-[6-amino-5-[1-(2,6-dichloro-3-iodophenyl)ethoxy]pyridin-3-yl]-1H-pyrazol-1-yl)piperidine-1-carboxylate () C26H30Cl2IN5O3 682.36 g/mol Piperidine-pyrazole, iodophenyl-ethoxy substituent, tert-butyl carbamate Intermediate in labeled drug synthesis

Functional Group Impact on Bioactivity

  • Pyrimidine vs. Pyridazine Cores : Pyrimidine derivatives (e.g., Target Compound, ) are more commonly associated with kinase inhibition due to their ability to mimic purine binding motifs, whereas pyridazine analogues () are less explored in this context .
  • Piperidine Carboxylates : The ethyl-piperidine carboxylate group may enhance solubility compared to tert-butyl carbamates () or thiophene-ethyl chains (), which could influence pharmacokinetics .

Pharmacological Potential

For instance, piperidine-linked tetrahydro-pyridines () show antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s pyrazole-pyrimidine core may similarly interact with ATP-binding pockets in kinases, though experimental validation is required.

Biological Activity

Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine and pyrazole derivatives. The compound can be synthesized through a multi-step reaction involving the formation of the azetidine ring, followed by amide bond formation and subsequent esterification.

Table 1: Key Steps in the Synthesis of this compound

StepReaction TypeReagents UsedConditions
1CyclizationPyrazole, pyrimidine derivativesHeat, solvent
2Amide FormationAzetidine derivative, coupling agentBase, solvent
3EsterificationEthanol, acid catalystReflux

Antitumor Activity

Research has indicated that derivatives of pyrazole exhibit significant antitumor activity. In particular, the compound's ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR has been documented. For instance, derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, suggesting potent antitumor properties .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies have demonstrated its efficacy in reducing nitric oxide production in macrophages, which is critical for inflammation modulation. The compound exhibited significant inhibition of LPS-induced TNF-α production, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. It was found to be effective against various bacterial strains, with mechanisms involving disruption of bacterial cell membranes leading to cell lysis. This property enhances its utility in developing new antimicrobial therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the pyrazole and pyrimidine rings significantly affect the biological activity of the compounds. For instance:

  • Substitution Patterns: Different substituents at specific positions on the pyrazole ring have been linked to varying degrees of activity against cancer cell lines.
  • Ring Modifications: Alterations in the azetidine structure influence both solubility and bioavailability, impacting overall efficacy.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Alkoxy Group at Position 6Increased herbicidal activity
Amino SubstituentEnhanced anticancer properties
Aromatic Ring SubstitutionImproved anti-inflammatory effects

Case Studies

Several case studies have focused on the application of this compound in preclinical settings:

  • Preclinical Antitumor Evaluation: In vitro studies demonstrated that this compound effectively inhibited tumor growth in models of breast cancer, showing a synergistic effect when combined with doxorubicin.
  • Anti-inflammatory Trials: In vivo models showed significant reductions in inflammation markers following treatment with this compound, supporting its potential therapeutic use in inflammatory diseases.

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